

Spectroscopic Characterization of 2-Acetamidobiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetamidobiphenyl

CAS No.: 2113-47-5

Cat. No.: B1664454

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Acetamidobiphenyl** (also known as N-(2-phenylphenyl)acetamide). Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this biphenyl derivative.

Introduction

2-Acetamidobiphenyl belongs to the class of biphenyls, which are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.^[1] The acetamido group introduces a key functional moiety that can influence the molecule's conformation and potential biological activity. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of **2-Acetamidobiphenyl** in various research and development stages. This guide will walk through the expected spectroscopic signatures of this molecule, providing a foundational understanding for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure of **2-Acetamidobiphenyl** is fundamental to interpreting its spectroscopic data. The molecule consists of two phenyl rings linked by a single bond, with an acetamido group substituted at the 2-position of one of the rings.

Molecular Formula: $C_{14}H_{13}NO$ ^[1]

IUPAC Name: N-(2-phenylphenyl)acetamide^[1]

CAS Number: 2113-47-5^[1]

Caption: Molecular Structure of **2-Acetamidobiphenyl**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a predicted analysis of the 1H and ^{13}C NMR spectra of **2-Acetamidobiphenyl**.

1H NMR Spectroscopy

The proton NMR spectrum of **2-Acetamidobiphenyl** is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The aromatic region will be complex due to the presence of two phenyl rings and their through-space interactions.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
CH ₃ (acetyl)	~ 2.0	Singlet	3H
Aromatic Protons	7.0 - 8.0	Multiplet	9H
NH (amide)	7.5 - 8.5	Broad Singlet	1H

Predicted 1H NMR Data for **2-Acetamidobiphenyl**

Interpretation:

- **Methyl Protons:** A sharp singlet integrating to three protons is expected around 2.0 ppm, characteristic of the methyl group of the acetamido moiety.
- **Aromatic Protons:** A complex multiplet integrating to nine protons is anticipated in the range of 7.0-8.0 ppm. The protons on the two phenyl rings will exhibit different chemical shifts due to the electronic effects of the acetamido group and the steric hindrance between the rings, which may lead to restricted rotation.
- **Amide Proton:** A broad singlet, integrating to one proton, is expected in the downfield region (7.5-8.5 ppm). The chemical shift of this proton can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the lack of symmetry, 14 distinct signals are expected.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
CH ₃ (acetyl)	20 - 30
Aromatic CH	120 - 140
Aromatic C (quaternary)	130 - 150
C=O (amide)	168 - 172

Predicted ¹³C NMR Data for **2-Acetamidobiphenyl**

Interpretation:

- **Methyl Carbon:** A signal in the aliphatic region (20-30 ppm) corresponds to the methyl carbon of the acetyl group.
- **Aromatic Carbons:** A series of signals in the range of 120-150 ppm will be observed for the twelve aromatic carbons. The quaternary carbons (those at the ring junction and the one bearing the acetamido group) will typically have lower intensities.

- Amide Carbonyl Carbon: The carbonyl carbon of the amide group is expected to appear in the downfield region, typically between 168 and 172 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Acetamidobiphenyl** is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, and the aromatic C-H and C=C bonds. The spectrum is typically acquired using a KBr wafer technique.[1]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 3100	N-H stretch	Amide
3100 - 3000	C-H stretch	Aromatic
1680 - 1640	C=O stretch	Amide (Amide I band)
1600 - 1450	C=C stretch	Aromatic
1550 - 1510	N-H bend	Amide (Amide II band)
770 - 730	C-H out-of-plane bend	ortho-disubstituted benzene
770 - 730 and 710 - 690	C-H out-of-plane bend	Monosubstituted benzene

Predicted IR Absorption Bands for **2-Acetamidobiphenyl**

Interpretation:

- N-H Stretching: A moderate to strong absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.
- C=O Stretching (Amide I): A strong, sharp absorption band between 1680 and 1640 cm⁻¹ is a hallmark of the amide carbonyl group.
- N-H Bending (Amide II): This band, appearing around 1550-1510 cm⁻¹, arises from the coupling of the N-H in-plane bending and C-N stretching vibrations.

- Aromatic Vibrations: Multiple bands in the 1600-1450 cm^{-1} region correspond to C=C stretching vibrations within the phenyl rings. The C-H out-of-plane bending vibrations below 800 cm^{-1} can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Acetamidobiphenyl**, Electron Ionization (EI) followed by mass analysis is a common technique.

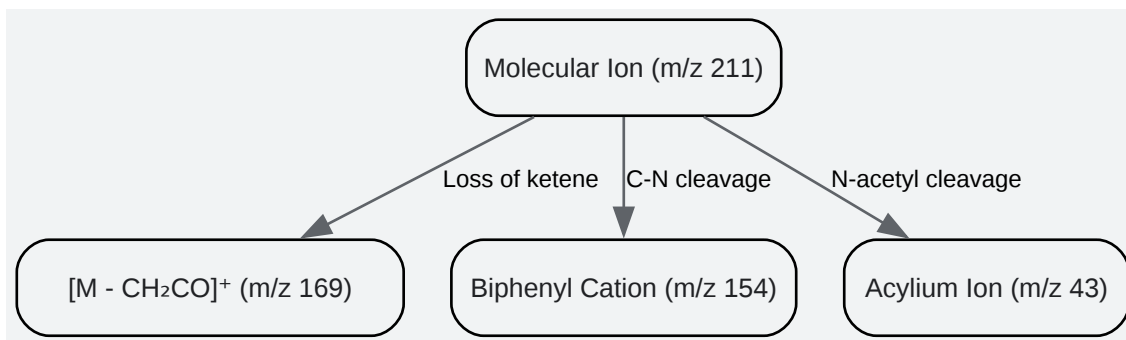
Molecular Ion Peak (M^+): The molecular weight of **2-Acetamidobiphenyl** is 211.26 g/mol [\[1\]](#). Therefore, the molecular ion peak (M^+) is expected at an m/z of 211.

Key Fragmentation Patterns:

The fragmentation of **2-Acetamidobiphenyl** is expected to proceed through several characteristic pathways:

- Loss of ketene: A common fragmentation for N-aryl acetamides is the loss of a neutral ketene molecule ($\text{CH}_2=\text{C}=\text{O}$, 42 Da) from the molecular ion to give a fragment at m/z 169. This fragment corresponds to the 2-aminobiphenyl radical cation.
- Formation of the biphenyl cation: Cleavage of the C-N bond can lead to the formation of a biphenyl cation at m/z 154.
- Formation of an acylium ion: Cleavage of the N-acetyl bond can result in the formation of an acylium ion (CH_3CO^+) at m/z 43.

m/z	Proposed Fragment
211	$[M]^+$ (Molecular Ion)
169	$[M - \text{CH}_2\text{CO}]^+$
154	$[\text{C}_{12}\text{H}_{10}]^+$
43	$[\text{CH}_3\text{CO}]^+$

Predicted Mass Spectrometry Fragmentation for **2-Acetamidobiphenyl**

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Caption: Predicted Mass Spectrometry Fragmentation of **2-Acetamidobiphenyl**

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **2-Acetamidobiphenyl**. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Acetamidobiphenyl** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data with appropriate window functions and perform phase and baseline corrections.

- Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.
 - Process and reference the spectrum similarly to the ¹H NMR spectrum.

IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of **2-Acetamidobiphenyl** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
 - Perform a background subtraction.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **2-Acetamidobiphenyl** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

- Data Acquisition (Electron Ionization - EI):
 - Ionize the sample using a standard electron energy (typically 70 eV).
 - Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
 - Acquire a sufficient number of scans to obtain a representative mass spectrum.

Caption: General Workflow for Spectroscopic Analysis

Safety and Handling

2-Acetamidobiphenyl should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The spectroscopic data of **2-Acetamidobiphenyl** provides a detailed fingerprint of its molecular structure. By combining the information from NMR, IR, and MS, researchers can confidently identify and characterize this compound. This guide serves as a valuable resource for understanding the key spectroscopic features of **2-Acetamidobiphenyl** and applying this knowledge in a laboratory setting.

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